3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole
Overview
Description
The compound “3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole” belongs to a class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for “3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole” are not available, similar compounds such as 3-nitroacetophenone have been synthesized through nitration reactions .Scientific Research Applications
Synthesis and Characterization
- Mesogenic Materials : 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole derivatives have been used in the synthesis of new mesogenic materials, particularly those bearing a 1,3,4-oxadiazole ring with a nitro terminal group. These compounds exhibit different liquid crystalline mesophases, influenced by the presence of the nitro group and the alkoxy terminal chain. The liquid crystalline properties of these materials have been extensively studied using various analytical techniques (Abboud, Lafta, & Tomi, 2017).
Biological Screening
- Antibacterial Activity : S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol were synthesized and exhibited significant antibacterial activity against a range of gram-negative and gram-positive bacteria. These derivatives showed promising results compared to standard drugs like Ciprofloxacin and Gentamycin (Aziz‐ur‐Rehman et al., 2013).
Antimicrobial Evaluation
- Antibacterial and Antifungal Properties : Certain 1,3,4-oxadiazole derivatives have demonstrated valuable biological effects such as antibacterial, antifungal, and anti-tubercular activities. These effects were observed in compounds synthesized using various procedures and were confirmed through spectral analysis (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Chemical Synthesis
- Modified Heterocycles Synthesis : The reaction of 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles with various reagents like piperidine, pyrrolidine, and morpholine have been explored to produce 5-(2-amino-1-nitroalkyl) derivatives and other related compounds (Tyrkov, 2006).
Antimicrobial Properties
- Salmonella typhi Activity Evaluation : The synthesis of new 2-amino-1,3,4-oxadiazole derivatives showed significant antibacterial activity against Salmonella typhi. The structural confirmation of these compounds was achieved through various spectral analyses (Salama, 2020).
Substrate-Selective Inhibition
- Monoamine Oxidase Inhibition : Certain cyclopropylamino substituted oxadiazoles, including derivatives of 5-phenyl-3-(N-cyclopropyl)ethylamine-1,2,4-oxadiazole, have shown selective inhibition of rat monoamine oxidase, particularly the serotonin oxidising site of the enzyme (Long, Mantle, & Wilson, 1976).
Furan Compounds Synthesis
- Antibacterial Activities : Derivatives of 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles have shown strong antibacterial activities against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents (Hirao, Kato, & Hirota, 1971).
properties
IUPAC Name |
3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)12-8-4-7-11(9-12)13-15-14(20-16-13)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEANKDBJCLROEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427546 | |
Record name | 3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole | |
CAS RN |
20844-48-8 | |
Record name | 3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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